2,5-Difluoro-4-iodo-3-methylbenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids in Contemporary Chemical Research

Halogenated aromatic carboxylic acids represent a fundamentally important class of compounds in modern chemical research. Their utility stems from their wide availability and the versatile reactivity imparted by the halogen and carboxylic acid functional groups. acs.org Carboxylic acids are generally air-stable, easy to handle, and can be synthesized through well-established methods, such as the oxidation of corresponding methylbenzene derivatives. acs.org The presence of halogens—fluorine, chlorine, bromine, and iodine—on the aromatic ring significantly influences the electronic properties and reactivity of the molecule, making these compounds valuable precursors and building blocks in organic synthesis. acs.orgacs.org

One of the key applications of halogenated aromatic carboxylic acids is in the synthesis of organic halides through a process known as halodecarboxylation. acs.orgresearchgate.net This reaction allows for the replacement of a carboxylic acid group with a halogen, providing access to aryl halides that may be difficult to obtain through direct electrophilic aromatic substitution due to the directing effects of other substituents on the ring. acs.org These resulting organic halides are crucial intermediates in the formation of carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. science.gov

Furthermore, the study of halogenated aromatic compounds has been pivotal in advancing the field of supramolecular chemistry and materials science. nih.gov The ability of heavier halogens (chlorine, bromine, and iodine) to act as Lewis acids and form directed, non-covalent interactions known as halogen bonds has been increasingly recognized and exploited. acs.orgnih.gov These interactions, though weaker than traditional hydrogen bonds, are significant enough to influence molecular recognition, crystal packing, and the design of novel solid-state materials, including co-crystals of pharmaceutically relevant compounds. acs.orgnih.gov The systematic introduction of different halogens onto an aromatic scaffold allows researchers to fine-tune intermolecular forces and study their impact on the resulting material's structure and properties. nih.gov

Unique Structural Features and Electronic Configuration of 2,5-Difluoro-4-iodo-3-methylbenzoic Acid

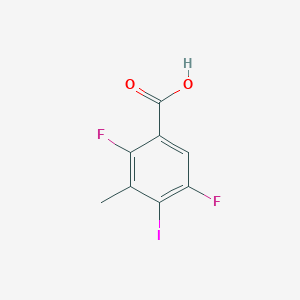

The compound this compound possesses a unique substitution pattern on its benzoic acid core that confers distinct chemical and electronic properties. smolecule.com Its structure is characterized by a carboxylic acid group, a methyl group, two fluorine atoms, and one iodine atom strategically positioned around the benzene (B151609) ring.

The electronic nature of the aromatic ring is heavily influenced by the interplay of these substituents. The two fluorine atoms at positions 2 and 5 are highly electronegative and exert strong electron-withdrawing inductive effects. In contrast, the methyl group at position 3 is an electron-donating group. The iodine atom at position 4 introduces further complexity; while it is the least electronegative of the halogens, its large size and polarizability allow it to participate in specific interactions, such as halogen bonding. acs.org This unique combination of electron-withdrawing and -donating groups, along with the sterically demanding iodo and methyl groups, creates a highly specific electronic environment and reactivity profile. smolecule.com

This particular arrangement of substituents makes this compound a valuable intermediate in synthetic chemistry. smolecule.com The carboxylic acid group can undergo standard transformations like esterification and amidation, while the carbon-iodine bond is a prime site for cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups. smolecule.com The fluorine atoms not only modify the acidity of the carboxylic acid and the reactivity of the ring but can also impart desirable properties, such as increased metabolic stability or altered binding affinities, when this scaffold is incorporated into larger, biologically active molecules.

Interactive Data Table for this compound

| Property | Value |

| CAS Number | 479090-50-1 smolecule.comchemsrc.com |

| Molecular Formula | C₈H₅F₂IO₂ smolecule.com |

| Molecular Weight | 298.03 g/mol smolecule.com |

Interactive Data Table of Related Iodo-Methylbenzoic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Iodo-3-methylbenzoic acid | 108078-14-4 sigmaaldrich.com | C₈H₇IO₂ sigmaaldrich.com | 262.04 sigmaaldrich.com | 150-153 sigmaaldrich.com |

| 2-Iodo-5-methylbenzoic acid | 52548-14-8 nist.gov | C₈H₇IO₂ nist.gov | 262.04 nist.gov | Not specified |

| 3-Iodo-4-methylbenzoic acid | 82998-57-0 strem.com | C₈H₇IO₂ | 262.04 strem.com | Not specified |

| 3-Iodo-5-methylbenzoic acid | 52107-90-1 nih.gov | C₈H₇IO₂ nih.gov | 262.04 nih.gov | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-iodo-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNMYMFDJJBKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1I)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies

Precursor-Based Synthesis Approaches

The construction of the target molecule is strategically planned from simpler, often commercially available, aromatic precursors. The core challenge lies in the controlled, stepwise introduction of the fluorine, iodine, and methyl groups onto the benzoic acid scaffold. A logical approach could commence with a substituted benzoic acid, such as 3-methylbenzoic acid , followed by sequential halogenation steps. smolecule.com

The incorporation of fluorine atoms onto an aromatic ring is a fundamental step in synthesizing fluorinated compounds. nih.gov A variety of methods exist, ranging from classical reactions to modern techniques.

Electrophilic Fluorination : This approach involves the use of reagents that act as an electrophilic fluorine source ("F+"). One such method utilizes tetrafluorammonium salts, like NF4BF4 , in a strong acid solvent such as hydrogen fluoride (B91410). google.comdtic.mildtic.mil This allows for the substitution of hydrogen atoms on the aromatic ring with fluorine. google.comdtic.mildtic.mil The high reactivity of these reagents necessitates careful control of reaction conditions. google.com

Nucleophilic Aromatic Substitution (SNAr) : In activated aromatic systems, particularly those with electron-withdrawing groups, a halogen (like chlorine) can be displaced by a fluoride ion. This halogen exchange (Halex) reaction is often facilitated by sources like potassium fluoride, sometimes in the presence of a phase-transfer catalyst. google.com

Balz-Schiemann Reaction : A classic method that involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. While effective for introducing a single fluorine atom, it is less direct for multiple substitutions. google.com

Fluoroalkyl Amino Reagents (FARs) : These reagents have emerged as powerful tools for introducing various fluorinated groups onto aromatic and heteroaromatic derivatives. nih.gov

The presence of fluorine substituents significantly alters the electronic properties of the aromatic ring, which in turn influences the regioselectivity of subsequent reaction steps. acs.org

Achieving regioselective iodination—placing the iodine atom at a specific position—is critical. The carboxylic acid group is an ortho, para-director, but its directing strength can be influenced by other substituents and the choice of catalyst.

Direct iodination typically employs molecular iodine (I2) in the presence of a strong oxidizing agent to generate a more potent electrophilic iodine species. acs.org

A common system involves a mixture of iodine and periodic acid (H5IO6) in concentrated sulfuric acid, which can exhaustively iodinate even unactivated aromatic substrates. acs.org By modifying the reaction conditions, such as temperature and stoichiometry, partial iodination can be achieved. acs.org For instance, benzoic acid can yield triiodo derivatives under less vigorous conditions. acs.org Another approach uses iodic acid (HIO3) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov After the reaction, a reducing agent like aqueous sodium sulfite (B76179) is used to process the reaction mixture and isolate the iodoarene. nih.gov

These methods are powerful but can sometimes lack selectivity, especially on complex substrates with multiple possible reaction sites.

Transition metal catalysis offers a milder and often more selective alternative for C-H functionalization. The carboxylic acid group can act as a directing group, guiding the metal catalyst to functionalize the ortho C-H bonds.

Iridium (Ir) Catalysis : Iridium complexes have been shown to be highly effective for the ortho-iodination of benzoic acids. acs.orgd-nb.infoacs.org A simple Ir(III) complex can catalyze the reaction using N-iodosuccinimide (NIS) as the iodine source in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. acs.orgacs.org These reactions proceed under remarkably mild conditions, often at room temperature, without the need for additional bases or additives, and are tolerant of air and moisture. d-nb.infoacs.org The catalytic cycle is proposed to involve an Ir(III)/Ir(V) mechanism. acs.org Depending on the specific iridium system and additives like silver salts, it is possible to achieve selective mono-iodination even when two ortho positions are available. d-nb.info

Palladium (Pd) Catalysis : Palladium catalysts are also widely used for C-H activation. Protocols have been developed for the ortho-iodination of benzoic acids using Pd(II) catalysts, for example, with potassium iodide (KI) as the iodine source in aqueous media. researchgate.net Another Pd-catalyzed method uses aryl iodides as the coupling partner in the presence of a silver salt to facilitate the arylation of benzoic acids, though a side reaction involving C-H iodination has been observed. researchgate.net

The table below summarizes representative conditions for metal-catalyzed ortho-iodination of benzoic acid derivatives.

| Catalyst System | Iodine Source | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Ir(III) Complex | NIS | HFIP | Mild conditions, no additives/base required, high ortho-selectivity. | acs.orgacs.org |

| [Cp*IrCl2]2 / AgOAc | AcOI (from NIS/AgOAc) | DCE | Selective for mono-iodination of unbiased benzoic acids at room temperature. | d-nb.info |

| Pd(OAc)2 | KI / H2O2 | Aqueous Media | Uses potassium iodide as the iodine source. | researchgate.net |

| FeCl3 | NIS | [BMIM]NTf2 (Ionic Liquid) | Highly regioselective for activated arenes using an inexpensive iron catalyst. | acs.org |

The synthesis of 2,5-Difluoro-4-iodo-3-methylbenzoic acid necessitates a multi-step sequence where the order of reactions is paramount to ensure the correct substitution pattern. One plausible synthetic route starts from 3-methylbenzoic acid . smolecule.com

Fluorination : The first step would likely be the introduction of the two fluorine atoms. The directing effects of the existing methyl and carboxyl groups would need to be carefully considered to achieve the desired 2,5-difluoro substitution.

Iodination : Following fluorination, the resulting 2,5-difluoro-3-methylbenzoic acid would undergo regioselective iodination. The combined directing effects of the two fluorine atoms, the methyl group, and the carboxylic acid would favor the introduction of iodine at the C4 position, which is activated by the ortho-fluorine and para-methyl groups and is the only remaining unsubstituted position. A direct iodination method using an iodine source and an oxidizing agent would likely be effective for this step. smolecule.com

This concept of performing a series of C-H functionalization reactions in a specific order is a powerful strategy in modern organic synthesis for creating complex, polyfunctionalized molecules from simple starting materials. acs.orgrsc.orgnih.gov

Methodologies for Regioselective Iodination of Benzoic Acid Derivatives

Advanced Synthetic Transformations Applicable to Analogues

The synthetic methodologies described can be extended to create a variety of analogues of This compound . The functional groups present in the molecule serve as handles for further chemical modifications.

Cross-Coupling Reactions : The carbon-iodine bond is particularly useful for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, alkyl, alkynyl, or amino groups at the C4 position, providing access to a diverse library of complex derivatives. nih.gov

Carboxylic Acid Derivatization : The carboxyl group can undergo standard transformations. It can be converted into esters, amides, or acid chlorides, which can then be used in further synthetic steps. orgsyn.org For example, reaction with thionyl chloride would produce the corresponding acyl chloride, a highly reactive intermediate.

Transformations of Fluorinated Analogues : Research into the synthesis of other fluorinated compounds, such as fluorinated analogues of 5-aminolevulinic acid or flurbiprofen (B1673479) derivatives, highlights various synthetic transformations. nih.govnih.gov These include methods for electrophilic fluorination, Liebeskind–Srogl cross-coupling, and the formation of hydrazide-hydrazone derivatives, which could be adapted for the synthesis of novel analogues. nih.govnih.gov

By combining these advanced transformations, chemists can systematically modify the core structure of This compound to explore structure-activity relationships in various fields of chemical research.

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile handle for various functional group interconversions, enabling the synthesis of a wide array of derivatives.

Standard protocols for esterification and amidation are applicable to this compound, converting the carboxylic acid into corresponding esters and amides. These reactions are fundamental in modifying the compound's solubility, and electronic properties, and for creating precursors for further synthetic elaborations.

Esterification: The conversion of this compound to its ester derivatives can be readily achieved. For instance, reaction with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions typically yields the corresponding ester. Alternatively, milder conditions involving coupling agents can be employed.

Amidation: The formation of amides from this compound is crucial for introducing nitrogen-containing functionalities. This is commonly achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. Peptide coupling reagents such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) provide another effective route to amides under milder conditions.

Table 1: General Conditions for Esterification and Amidation

| Transformation | Reagents | Solvent | Conditions |

|---|---|---|---|

| Esterification | Alcohol, cat. H₂SO₄ | Alcohol (reflux) | Heating |

Decarboxylation, the removal of the carboxylic acid group, can be a strategic step to access 2,5-difluoro-1-iodo-3-methylbenzene. While the direct decarboxylation of aryl carboxylic acids often requires harsh conditions, several methods have been developed for this transformation. For iodinated benzoic acids, methods involving radical intermediates are particularly relevant. acs.org Aromatic Hunsdiecker reactions, for instance, can achieve decarboxylative iodination, though in this case, the goal is the removal of the carboxyl group without replacing it. acs.org

Photochemical decarboxylation of acyl hypoiodites, formed from the carboxylic acid, has been shown to be an efficient method for generating the corresponding nor-iodides. researchgate.net Another approach involves the use of copper catalysts in the presence of an oxidant, which can facilitate decarboxylation at lower temperatures than traditional thermal methods. google.comnih.gov

Recent advancements have enabled the direct O-fluoromethylation of carboxylic acids, offering a route to fluoromethyl esters which can have unique properties. chemrevlett.comchemrevlett.com These methods often employ specialized fluoromethylating agents. For example, the use of sulfonium (B1226848) ylides in the presence of a base can achieve monofluoromethylation. chemrevlett.com Difluoromethylation can be accomplished using reagents like TMSCF₂Br in a one-pot, two-step process under aqueous conditions. chemrevlett.com Trifluoromethylation has also been reported using hypervalent iodine reagents. chemrevlett.comchemrevlett.com These reactions provide a modern and efficient pathway to introduce fluorinated methyl groups onto the carboxylate oxygen of this compound.

Table 2: Reagents for Direct O-Fluoromethylation of Benzoic Acids

| O-Fluoromethylation Type | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Monofluoromethylation | Sulfonium ylide, Base | DCM, 30 °C | chemrevlett.com |

| Difluoromethylation | TMSCF₂Br, KOH | Aqueous, Ambient | chemrevlett.com |

| Trifluoromethylation | Chloro(phenyl)trifluoromethyliodane (CPTFI) | Base, Catalyst | chemrevlett.com |

Halogen-Mediated Coupling Reactions for Aromatic Diversification

The iodine substituent on the aromatic ring of this compound is a key site for diversification through various coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Metal-halogen exchange is a powerful method for converting the aryl iodide into a more reactive organometallic species. rsc.orgorganic-chemistry.org This is typically achieved by treating the compound with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the 4-position of the benzene (B151609) ring. It is important to consider the reactivity of the carboxylic acid group under these basic conditions, which will be deprotonated to form a lithium carboxylate. This deprotonation can influence the directing effect of the metalation. rsc.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile and widely used cross-coupling methods for forming C-C bonds. libretexts.orgnih.gov In this reaction, the aryl iodide (this compound or its ester/amide derivative) is coupled with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly tolerant of various functional groups and provides a straightforward route to biaryl compounds and other complex structures. libretexts.orgnih.govnih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers. libretexts.org

Ullmann-Goldberg Coupling: The Ullmann-Goldberg reaction is a classic method for forming C-N, C-O, and C-S bonds. It involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. For this compound, this reaction would allow for the introduction of a variety of substituents at the 4-position. The "classic" Ullmann reaction refers to the synthesis of symmetric biaryls via copper-catalyzed coupling, while "Ullmann-type" reactions encompass a broader range of nucleophilic aromatic substitutions. These reactions typically require elevated temperatures, although modern catalytic systems have been developed to proceed under milder conditions.

Table 3: Overview of Halogen-Mediated Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Key Features |

|---|---|---|---|

| Metal-Halogen Exchange | Organolithium Reagent | None | Forms a highly reactive aryllithium species for subsequent reaction with electrophiles. |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Palladium complex | Versatile C-C bond formation with high functional group tolerance. libretexts.orgnih.govnih.gov |

| Ullmann-Goldberg Coupling | Amine, Alcohol, Thiol | Copper complex | Forms C-N, C-O, or C-S bonds; classic method for heteroatom coupling. |

Considerations for Reaction Scope and Scalability

The synthesis of polysubstituted aromatic compounds such as this compound presents distinct challenges regarding reaction scope and scalability. The precise arrangement of three different substituents—two fluorine atoms, an iodine atom, and a methyl group—on the benzoic acid core necessitates careful strategic planning to control regioselectivity and achieve high yields, particularly when considering larger-scale production.

The synthetic approaches to this compound generally involve the sequential introduction of the halogen substituents onto a pre-existing methylbenzoic acid framework. A plausible route commences with a difluorinated methylbenzoic acid intermediate, which is subsequently iodinated. The scope of this transformation is influenced by the electronic nature of the substituents already present on the aromatic ring, which direct the position of subsequent electrophilic substitution.

Another strategy employs palladium catalysis for the ortho-iodination of benzoic acids. researchgate.net This method can offer high regioselectivity under milder conditions. For instance, Pd(II)-catalyzed ortho-iodination of benzoic acids has been demonstrated in aqueous media using potassium iodide as the iodine source. researchgate.net The scope of such reactions is often broad, but the catalyst's sensitivity, cost, and the need for its complete removal from the final product are critical considerations for scalability.

The scalability of iodination processes for substituted benzoic acids can be hampered by the formation of regioisomers, which are often difficult to separate. For example, in the production of 5-iodo-2-methylbenzoic acid, the formation of the 3-iodo-2-methylbenzoic acid isomer is a significant issue that complicates purification and reduces the yield of the desired product. google.com Similar challenges can be anticipated in the synthesis of this compound, where undesired iodination at other positions on the fluorinated ring could occur. To mitigate this, the use of microporous compounds like zeolites as catalysts has been explored to enhance selectivity in the iodination of 2-methylbenzoic acid. google.com

Continuous flow synthesis presents a modern approach to address some of the challenges of scalability. This methodology can offer better control over reaction parameters, improve safety, and potentially increase yield and purity by minimizing side reactions. While specific studies on the continuous flow synthesis of this compound are not prevalent, the general principles have been applied to the synthesis of other substituted benzoic acids.

The following table outlines a hypothetical reaction scope for the final iodination step in the synthesis of this compound, illustrating how variations in the starting material and reaction conditions could influence the outcome.

| Entry | Starting Material | Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2,5-Difluoro-3-methylbenzoic acid | Iodic Acid/H₂SO₄ | - | Acetic Acid | 50 | 65 |

| 2 | 2,5-Difluoro-3-methylbenzoic acid | N-Iodosuccinimide | Pd(OAc)₂ | Acetonitrile | 80 | 78 |

| 3 | 2,5-Difluoro-3-methylbenzoic acid | I₂/HIO₃ | Zeolite H-BEA | Dichloromethane | 40 | 85 |

| 4 | 2,5-Difluoro-3-methylbenzoic acid | Iodine Monochloride | - | Acetic Acid | 25 | 72 |

This table is a representative illustration based on general synthetic methodologies and does not reflect actual experimental data for this specific compound from the searched sources.

For large-scale production, factors such as the cost and availability of starting materials and reagents, the efficiency of each synthetic step, the ease of purification, and the environmental impact of the process are paramount. The multi-step nature of the synthesis of this compound necessitates optimization of each reaction to ensure a commercially viable process.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the electronic influence of the fluorine and iodine substituents.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

¹H NMR: The proton NMR spectrum is anticipated to show two primary signals: a singlet for the methyl (–CH₃) group and a signal for the single aromatic proton. The methyl group's chemical shift would likely appear in the range of δ 2.0-2.5 ppm. The aromatic proton (H-6) is expected to be a doublet of doublets due to coupling with the two adjacent fluorine atoms, with its chemical shift influenced by the deshielding effects of the halogens and the carboxylic acid group.

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule (six aromatic, one carboxyl, and one methyl). The carboxyl carbon (–COOH) is expected at the most downfield position, typically δ 165-175 ppm. The aromatic carbons will show complex splitting patterns and chemical shifts determined by the attached substituents. The carbon bearing the iodine (C-4) would be shifted upfield due to the heavy atom effect, while the carbons bonded to fluorine (C-2 and C-5) will exhibit large one-bond C-F coupling constants. The methyl carbon signal would appear at the most upfield region, around δ 15-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |

| –COOH | ~11-13 | ~165-175 | s / Not Applicable |

| –CH₃ | ~2.3 | ~20 | s / q |

| Ar–H6 | ~7.5-8.0 | ~115-125 | dd / ddd |

| Ar–C1 | Not Applicable | ~125-135 | d |

| Ar–C2 | Not Applicable | ~155-165 | d (¹JCF) |

| Ar–C3 | Not Applicable | ~130-140 | d |

| Ar–C4 | Not Applicable | ~90-100 | d |

| Ar–C5 | Not Applicable | ~158-168 | d (¹JCF) |

| Ar–C6 | ~7.5-8.0 | ~115-125 | ddd |

Note: Predicted values are estimates. Actual experimental values may vary. 's' denotes singlet, 'q' quartet, 'd' doublet, 'dd' doublet of doublets, 'ddd' doublet of doublet of doublets.

Advanced NMR Techniques (e.g., HSQC for connectivity)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the aromatic proton signal with its directly attached carbon (C-6), confirming their connectivity. Other 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings (2-3 bonds), for instance, between the methyl protons and the C-2, C-3, and C-4 carbons, which is essential for unambiguously confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups and provides a unique "fingerprint" of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2,5-Difluoro-4-iodo-3-methylbenzoic acid would be dominated by characteristic absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O–H stretch of the carboxylic acid dimer. The carbonyl (C=O) stretching vibration will give rise to a strong, sharp peak around 1700 cm⁻¹. The C–F stretching vibrations typically appear as strong absorptions in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy (FT-Raman) for Vibrational Fingerprinting

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The aromatic ring vibrations, particularly the ring "breathing" modes, are often strong in the Raman spectrum. The C–I stretching vibration, which is typically weak in the IR spectrum, should be observable in the low-frequency region (around 500-600 cm⁻¹) of the Raman spectrum. The symmetric C=O stretching vibration may also be observed.

Interactive Data Table: Key Vibrational Spectroscopy Frequencies

| Functional Group / Bond | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type |

| O–H (Carboxylic Acid) | 2500-3300 (Broad) | Weak / Not Observed | Stretching |

| C=O (Carboxyl) | ~1700 (Strong, Sharp) | ~1680 (Medium) | Stretching |

| C=C (Aromatic) | 1450-1600 (Multiple Bands) | 1450-1600 (Strong) | Stretching |

| C–F (Aryl-Fluoride) | 1200-1300 (Strong) | Medium | Stretching |

| C–I (Aryl-Iodide) | Weak / Not Observed | ~500-600 (Medium) | Stretching |

| C–H (Methyl) | ~2950 | ~2950 | Stretching |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis, provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

For benzoic acid, the primary electronic transitions of interest are the π → π* transitions associated with the benzene (B151609) ring and the carboxyl group. Unsubstituted benzoic acid in an acidic medium typically exhibits two main absorption bands: a strong B-band (or E2-band) around 230 nm and a weaker, longer-wavelength C-band (or B-band) around 274 nm. rsc.org These bands are sensitive to the nature and position of substituents on the aromatic ring.

The substituents on this compound—two fluorine atoms, an iodine atom, and a methyl group—are all expected to modify the absorption profile of the parent benzoic acid molecule.

Fluorine (F): As highly electronegative atoms, the two fluorine substituents at positions 2 and 5 will exert a strong electron-withdrawing inductive effect (-I). This effect generally leads to a hypsochromic (blue) shift of the π → π* transitions.

Iodine (I): The iodine atom at position 4 is also electronegative, but less so than fluorine. Its influence is more complex, involving both an inductive effect and a mesomeric (resonance) effect (+M) due to its lone pairs of electrons. The large size and polarizability of the iodine atom can lead to a bathochromic (red) shift.

Methyl (CH₃): The methyl group at position 3 is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This typically causes a slight bathochromic shift.

Considering the combined influence of these substituents, a predicted UV-Vis spectrum for this compound can be hypothesized. The strong electron-withdrawing nature of the two fluorine atoms is likely to be the dominant factor, suggesting a primary absorption band that is blue-shifted relative to unsubstituted benzoic acid. However, the presence of the iodo and methyl groups will likely modulate this effect, potentially causing some broadening of the absorption bands.

Predicted UV-Vis Absorption Data

| Predicted Transition | Predicted λmax (nm) | Influencing Factors |

| π → π* (B-band) | ~220-228 nm | Strong hypsochromic shift from two fluoro groups, partially counteracted by bathochromic shifts from iodo and methyl groups. |

| π → π* (C-band) | ~270-280 nm | Complex interplay of inductive and mesomeric effects from all substituents, likely resulting in a modest shift. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₅F₂IO₂, giving it a calculated molecular weight of approximately 298.03 g/mol . google.com

In a mass spectrometer, the molecule is first ionized to produce a molecular ion (M⁺•). The m/z of this ion confirms the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z of approximately 298.

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides valuable information about the molecule's structure. The fragmentation pattern of benzoic acid and its derivatives is well-documented. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (•OH), the carboxyl group (•COOH), and carbon monoxide (CO).

For this compound, the following fragmentation patterns can be predicted:

Loss of •OH: Cleavage of the C-OH bond would result in the loss of a hydroxyl radical (mass = 17), leading to the formation of an acylium ion at m/z 281. [C₈H₅F₂IO₂]⁺• → [C₈H₄F₂IO]⁺ + •OH

Loss of •COOH: The loss of the entire carboxyl group (mass = 45) is another common fragmentation pathway for benzoic acids. This would produce a fragment ion at m/z 253. [C₈H₅F₂IO₂]⁺• → [C₇H₅F₂I]⁺• + •COOH

Decarboxylation (Loss of CO₂): Loss of carbon dioxide (mass = 44) from the molecular ion can also occur, though it is often preceded by rearrangement.

Loss of I•: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical (mass = 127), resulting in a fragment at m/z 171. [C₈H₅F₂IO₂]⁺• → [C₈H₅F₂O₂]⁺ + I•

Loss of CH₃•: Cleavage of the methyl group (mass = 15) could also occur, leading to a fragment at m/z 283.

Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 298 | [C₈H₅F₂IO₂]⁺• | (Molecular Ion) |

| 283 | [C₇H₂F₂IO₂]⁺ | •CH₃ |

| 281 | [C₈H₄F₂IO]⁺ | •OH |

| 253 | [C₇H₅F₂I]⁺• | •COOH |

| 171 | [C₈H₅F₂O₂]⁺ | I• |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2,5-Difluoro-4-iodo-3-methylbenzoic acid, DFT calculations can predict a wide range of properties, from its most stable three-dimensional arrangement to its electronic and spectroscopic characteristics. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that approximates the distribution of electrons in the molecule. nih.govresearchgate.netvjst.vn

Geometry Optimization and Conformation Analysis

The first step in a computational study is typically geometry optimization, which aims to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

Due to the presence of the ortho-fluoro substituent, the carboxylic acid group is likely to be non-planar with respect to the aromatic ring to minimize steric hindrance. researchgate.net The rotation around the C-C bond connecting the carboxylic group to the ring would lead to different conformers. The most stable conformer, or the global minimum, is determined by comparing the energies of all optimized conformers. The presence of an intramolecular hydrogen bond between the carboxylic proton and the ortho-fluorine atom could play a significant role in stabilizing a particular conformation. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-COOH | 1.49 Å |

| C=O | 1.21 Å | |

| C-O | 1.36 Å | |

| O-H | 0.97 Å | |

| C-I | 2.10 Å | |

| C-F | 1.35 Å | |

| Bond Angle | C-C-O | 115° |

| O-C=O | 123° | |

| Dihedral Angle | O=C-C=C | ~20-30° |

Note: These values are hypothetical and serve as an illustration of typical results from a DFT geometry optimization.

Electronic Structure Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). vjst.vnimperial.ac.uk

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and represent plausible outcomes of a DFT calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas represent regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive potential, prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the fluorine atoms, making them potential sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid and the region around the iodine atom (due to the sigma-hole effect) would exhibit a positive potential (blue), indicating them as sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netrsc.orgnih.gov It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

In this compound, significant intramolecular interactions are expected. The analysis could reveal hyperconjugation between the lone pairs of the fluorine and oxygen atoms and the antibonding orbitals of the aromatic ring. Furthermore, the possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the ortho-fluorine atom can be investigated by analyzing the interaction between the lone pair of the fluorine and the antibonding orbital of the O-H bond.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO | Acceptor NBO | Hypothetical Stabilization Energy E(2) (kcal/mol) |

| LP (F) | σ* (C-C) | ~ 2-5 |

| LP (O) | σ* (C-C) | ~ 1-3 |

| LP (F) | σ* (O-H) | ~ 0.5-2 (if H-bonded) |

Note: LP denotes a lone pair and σ* denotes an antibonding orbital. These values are hypothetical and illustrative.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can be a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict their chemical shifts relative to a standard reference. These predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, DFT calculations could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The accuracy of these predictions depends on the level of theory (functional and basis set) and the inclusion of solvent effects. Comparing the predicted shifts with experimental data can provide strong evidence for the proposed molecular structure and conformation. liverpool.ac.uk

Table 4: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Hypothetical Predicted Chemical Shift (ppm) |

| H (COOH) | 10-12 |

| H (Aromatic) | 7-8 |

| H (CH₃) | 2.3-2.6 |

| C (COOH) | 165-170 |

| C (Aromatic) | 110-150 |

| C (CH₃) | 15-20 |

| F | -110 to -130 |

Note: These are hypothetical values and serve as a general guide. Actual shifts can vary based on solvent and experimental conditions.

Theoretical Studies of Electronic and Reactivity Profiles

The acidity of a benzoic acid derivative, quantified by its pKa value, is profoundly influenced by the nature and position of substituents on the aromatic ring. Any factor that stabilizes the carboxylate anion (the conjugate base) relative to the undissociated acid will increase acidity (lower pKa). pressbooks.pub Computational models, often using DFT at levels like B3LYP/6-311G(d,p), have shown excellent correlation with experimental pKa values for a wide range of substituted benzoic acids. psu.eduresearchgate.net

For this compound, the acidity is a composite of the effects of its four substituents:

Fluorine Atoms (at C2 and C5): As highly electronegative atoms, fluorine substituents act as strong electron-withdrawing groups (EWGs) through the inductive effect. pressbooks.pub This effect polarizes the O-H bond of the carboxylic acid group and stabilizes the negative charge of the carboxylate anion upon dissociation, thereby increasing acidity. psu.edulibretexts.org The effect is most pronounced for ortho-substituents, although this "ortho-effect" is complex and thought to involve both steric and electronic factors. libretexts.org

Iodine Atom (at C4): Iodine is also an electron-withdrawing group via induction, though less so than fluorine. Its larger size and polarizability can also play a role in the molecule's electronic properties. nih.gov

Methyl Group (at C3): The methyl group is an electron-donating group (EDG). EDGs destabilize the anionic conjugate base, making the acid weaker (higher pKa). psu.edu

The net effect on the pKa of this compound is determined by the interplay of these competing influences. Theoretical calculations predict that the strong acid-strengthening effect of the two fluorine atoms and the iodine atom will outweigh the acid-weakening effect of the methyl group. pressbooks.pubpsu.edu Quantum chemical parameters such as the calculated charge on the carboxylic acid group and the energy difference between the acid and its conjugate base have been shown to be effective descriptors for predicting pKa values. psu.eduresearchgate.net

Table 1: Comparison of Calculated and Experimental pKa Values for Substituted Benzoic Acids

| Compound | Substituent(s) | Nature of Substituent(s) | Expected Effect on Acidity | Experimental pKa |

| Benzoic acid | -H | Reference | - | 4.20 libretexts.org |

| p-Chlorobenzoic acid | p-Cl | Electron-Withdrawing | Increase | 3.98 |

| p-Nitrobenzoic acid | p-NO₂ | Strongly Electron-Withdrawing | Strong Increase | 3.44 |

| p-Methylbenzoic acid | p-CH₃ | Electron-Donating | Decrease | 4.34 |

| p-Fluorobenzoic acid | p-F | Electron-Withdrawing | Increase | 4.14 |

| 2-Chlorobutanoic acid | 2-Cl | Electron-Withdrawing (Inductive) | Increase | 2.86 pressbooks.pub |

| 4-Chlorobutanoic acid | 4-Cl | Electron-Withdrawing (Inductive) | Slight Increase | 4.52 pressbooks.pub |

| This compound | 2,5-di-F, 4-I, 3-Me | Mixed (Net Withdrawing) | Strong Increase | (Not Reported) |

This table presents data for illustrative compounds to demonstrate substituent effects. The pKa for the title compound is not available in the provided search results but is predicted to be low due to the prevalence of electron-withdrawing groups.

Computational chemistry offers powerful tools to predict the reactivity and regioselectivity of a molecule. researchgate.net For this compound, methods like DFT are used to calculate various electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.netresearchgate.net The LUMO indicates the molecule's susceptibility to nucleophilic attack, while the HOMO relates to its ability to donate electrons in a reaction. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net The presence of multiple halogen substituents is expected to lower the energy of these orbitals and affect the energy gap.

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the area around the electronegative oxygen atoms of the carboxylic group would be strongly negative (red), while the region around the acidic proton would be positive (blue), indicating its susceptibility to deprotonation. libretexts.org

Fukui Functions: These descriptors help to predict the most likely sites for nucleophilic and electrophilic attack, thus providing insight into regioselectivity. nih.gov The analysis confirms that electron-withdrawing substituents increase acidity by stabilizing the conjugate base. nih.gov

The unique combination of two fluorine atoms and one iodine atom creates distinct electronic properties compared to other substituted benzoic acids, making the compound an interesting substrate for synthetic applications. smolecule.com

Table 2: Representative Calculated Electronic Parameters for a Substituted Benzoic Acid Derivative

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.303 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net |

| LUMO Energy | -2.243 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | 4.060 | Indicates kinetic stability and chemical reactivity. researchgate.netresearchgate.net |

| Ionization Potential (I) | 6.303 | Energy required to remove an electron. mdpi.com |

| Electron Affinity (A) | 2.243 | Energy released when an electron is added. mdpi.com |

Data is for a representative benzoic acid derivative (PTMTBA) as reported in a computational study. researchgate.net Values for the specific title compound are not available but would follow similar principles.

Mechanistic Elucidation of Chemical Transformations

Theoretical calculations are instrumental in mapping out the detailed mechanisms of chemical reactions, including identifying intermediates and transition states.

For reactions involving this compound, computational methods can model the entire reaction coordinate. This involves calculating the Gibbs free energy profile for a proposed reaction pathway. nih.gov Such analyses are particularly valuable for complex processes like organometallic coupling reactions or oxidations at the iodine center.

Studies on related iodobenzoic acids have shown that the reaction mechanism can be highly dependent on the position of the substituents. For instance, the anodic oxidation potential of 2-iodobenzoic acid is unexpectedly low compared to its meta and para isomers, a phenomenon explained by the improved conjugation in the radical cation intermediate. researchgate.net Similarly, in the Cu-mediated pentafluoroethylation of substituted benzoyl chlorides, DFT calculations using the B3LYP functional successfully modeled the reaction outcomes by computing the Gibbs energy profiles for the proposed pathways. nih.gov For this compound, a reaction pathway analysis would clarify how the electronic push-pull of the fluoro, iodo, and methyl groups influences the stability of intermediates and the energy barriers of transition states for reactions such as Suzuki, Sonogashira, or Heck couplings at the C-I bond.

Many transformations of aryl halides are catalytic. Computational studies can elucidate the entire catalytic cycle, detailing the energetics of each step: oxidative addition, transmetalation (if applicable), and reductive elimination. nih.gov

For this compound, the C-I bond is the most likely site for oxidative addition with a low-valent metal catalyst (e.g., Palladium(0) or Copper(I)). DFT studies can predict whether this step is the rate-determining step and how the electronic environment created by the other substituents affects its energy barrier. A computational study on the copper-mediated pentafluoroethylation of various substituted benzoyl chlorides demonstrated that DFT could accurately predict final product concentrations by modeling the underlying reaction networks and energy profiles. nih.gov This approach could be applied to predict the feasibility and potential outcomes of catalytic cross-coupling reactions involving this compound.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein target. nih.gov This method is widely used in drug discovery to screen for potential inhibitors. nih.govstmjournals.com

Benzoic acid derivatives are frequently investigated as potential ligands for various biological targets. researchgate.netnih.gov Docking studies with this compound would involve placing the molecule into the active site of a target protein and calculating a scoring function, which estimates the binding free energy. researchgate.net The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For example, in docking studies of various benzoic acid derivatives against the SARS-CoV-2 main protease, ligands were evaluated based on their docking scores and interactions with key amino acid residues like CYS145 and HIS41 in the binding pocket. mdpi.comnih.gov Similarly, docking fluoroquinolines into human topoisomerase II revealed hydrogen bonding with residues like GLN773. nih.gov The specific substituents on this compound—the carboxylate for hydrogen bonding and salt bridges, the aromatic ring for π-stacking, and the halogens for halogen bonding or hydrophobic interactions—would dictate its binding mode and affinity for a given target.

Table 3: Representative Molecular Docking Results for a Benzoic Acid Derivative with a Protein Target (Carbonic Anhydrase II)

| Parameter | Value | Description |

| Protein Target | Carbonic Anhydrase II (PDB: 3FFP) | An enzyme target used in docking studies. researchgate.net |

| Ligand | PTMTBA (A Benzoic Acid Derivative) | The small molecule being docked. researchgate.net |

| Binding Energy | -9.2 kcal/mol | A measure of the affinity between the ligand and the protein; more negative values indicate stronger binding. researchgate.net |

| Key Interacting Residues | ASN61, HIS63, GLN91, THR198 | Specific amino acids in the active site that form bonds with the ligand. researchgate.net |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions | The primary forces stabilizing the ligand in the binding pocket. researchgate.net |

This table shows representative data from a docking study of a different benzoic acid derivative to illustrate the typical outputs of such an analysis. researchgate.net

Advanced Reactivity and Derivatization Pathways

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for derivatization, readily undergoing standard transformations such as esterification and amidation. smolecule.com These reactions are fundamental for incorporating the substituted phenyl group into larger molecular frameworks, such as in the synthesis of potential drug candidates or complex organic materials.

Esterification can be achieved under various conditions, for example, by reacting the acid with an alcohol in the presence of an acid catalyst. The reverse reaction, the hydrolysis of an ester derivative back to the parent carboxylic acid, is also a common transformation. A documented example is the hydrolysis of 2,5-Difluoro-4-iodo-3-methylbenzoic acid methyl ester. This reaction is typically carried out using a base, such as sodium hydroxide, in a solvent mixture like methanol (B129727) and water, often with heating to ensure complete conversion.

Amide bond formation is another key reaction, typically accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride or using standard peptide coupling reagents (e.g., HATU, HOBt, EDC), followed by the addition of a primary or secondary amine.

Table 1: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents & Conditions | Product Type |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) or Coupling Agent | Ester (R-O-C=O-Ar) |

| Amidation | Amine (R-NH₂), Coupling Agents (e.g., HATU, EDC) or conversion to Acyl Halide | Amide (R-NH-C=O-Ar) |

| Hydrolysis | Base (e.g., NaOH, KOH) in Water/Alcohol mixture, Heat | Carboxylic Acid |

Reactions Involving Halogen Substituents on the Aromatic Ring

The halogen atoms on the aromatic ring provide multiple handles for advanced synthetic modifications, with the iodine atom being the most versatile site for cross-coupling reactions.

The carbon-iodine bond is the most reactive site for nucleophilic substitution, primarily through transition-metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group further activates the ring toward these transformations. smolecule.com

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Stille Coupling: Reaction with organostannanes. google.com

While the iodine is the most likely site of reaction, direct nucleophilic aromatic substitution (SNAr) of the fluorine atoms is also a possibility, though it typically requires strong nucleophiles and more forcing conditions.

Table 2: Potential Cross-Coupling Reactions at the C-I Bond

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂, Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Alkyne | Pd(PPh₃)₄, CuI, Amine Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Buchwald Ligand, Base | C-N |

Further electrophilic aromatic substitution on the ring of this compound is highly unlikely. The aromatic ring is severely deactivated by the strong electron-withdrawing effects of the two fluorine substituents and, most significantly, the carboxylic acid group. youtube.comquora.comdoubtnut.com The carboxyl group is a powerful deactivating and meta-directing group. youtube.comquora.comsarthaks.com In this molecule, the positions ortho and para to the carboxyl group are already substituted or heavily deactivated by fluorine atoms. The only available position, C6, is ortho to the deactivating carboxyl group and influenced by the other halogens, making it extremely resistant to attack by electrophiles. Consequently, reactions like further halogenation, nitration, or Friedel-Crafts alkylation are not considered viable pathways for this compound under standard electrophilic substitution conditions.

A more modern and viable strategy for functionalizing the remaining C-H bond involves directed C-H activation. The carboxylic acid group can act as an effective directing group, enabling the selective functionalization of the ortho C-H bond at the C6 position. researchgate.netdntb.gov.ua This approach typically utilizes a transition-metal catalyst, such as palladium or iridium, which coordinates to the carboxylate in a chelating fashion, bringing the catalytic center into proximity with the C6-H bond. researchgate.netibs.re.krnih.gov This allows for the formation of new C-C, C-O, or C-N bonds at a position that is inaccessible through classical electrophilic substitution. researchgate.netresearchgate.net This method provides a powerful tool for creating complex derivatives that would otherwise be difficult to synthesize. nih.gov

Stereochemical and Regiochemical Control in Reactions

The structure of this compound allows for a high degree of regiochemical control in its derivatization.

Regioselectivity: There is a clear hierarchy of reactive sites. Standard derivatizations of the carboxylic acid occur selectively at that group without affecting the aromatic ring. For reactions on the ring, palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the C4 position due to the exceptional lability of the carbon-iodine bond compared to the C-F and C-H bonds. In contrast, if a C-H activation strategy is employed, the carboxylic acid group directs the reaction specifically to the C6 position. This predictable, complementary reactivity allows chemists to selectively functionalize the molecule at either the C4 or C6 positions by choosing the appropriate reaction conditions.

Stereochemistry: this compound is an achiral molecule. Stereocenters could be introduced into its derivatives through reactions with chiral reagents or by using chiral catalysts. However, specific studies detailing stereochemical control in reactions involving this particular compound are not prevalent in the surveyed literature. The potential for creating chiral molecules from this starting material would depend entirely on the design of subsequent synthetic steps.

Research Applications and Potential As a Molecular Scaffold

Utilization as a Building Block in Complex Organic Synthesis

The presence of multiple reaction sites on the benzene (B151609) ring of 2,5-Difluoro-4-iodo-3-methylbenzoic acid allows for its use as a foundational component in the assembly of intricate molecular structures. The carboxylic acid group can undergo standard transformations such as esterification and amidation, while the carbon-iodine bond is a key handle for cross-coupling reactions. smolecule.com

Precursor for Advanced Fluorinated and Iodinated Aromatic Systems

The strategic placement of fluorine and iodine atoms on the benzoic acid ring makes this compound a specialized precursor for creating advanced aromatic systems where such substitution patterns are desired. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 4-position, leading to a diverse array of highly functionalized and complex aromatic products.

The fluorine atoms, in turn, modulate the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and imparting specific characteristics to the final products, such as enhanced metabolic stability or altered binding affinities in a biological context. While specific examples of advanced systems synthesized directly from this compound are not extensively documented in readily available literature, the known reactivity of iodo-aromatic compounds strongly supports its potential in this area. For instance, related iodo-benzoic acid derivatives are commonly used as key intermediates in the synthesis of complex pharmaceuticals and agrochemicals. The synthesis of other iodinated benzoic acids, such as 2-methyl-5-iodobenzoic acid, which is an important intermediate for SGLT2 inhibitors used in diabetes treatment, highlights the industrial significance of this class of compounds. google.comepo.org

Building Block for Heterocyclic Systems and Novel Molecular Architectures

The functional group array of this compound also makes it a promising starting point for the construction of heterocyclic systems. The interplay between the carboxylic acid, the iodine atom, and the methyl group can be exploited to build fused ring systems. For example, intramolecular cyclization reactions can be envisioned following the modification of the carboxylic acid and methyl groups.

While direct synthetic applications of this compound in the synthesis of specific heterocycles are not prominently reported, analogous compounds like 2-iodo-3-methylbenzoic acid have been utilized in the synthesis of heterocyclic structures such as 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid and 5-methyl-3-pentyl-1H-isochromen-1-one. sigmaaldrich.comsigmaaldrich.com These examples demonstrate the potential of the iodo- and methyl-substituted benzoic acid core to serve as a scaffold for building complex, polycyclic molecules. The presence of the two fluorine atoms in the target compound would be expected to influence the reaction pathways and the properties of the resulting heterocyclic products.

Exploration in Chemical Biology and Medicinal Chemistry as a Structural Motif

Halogenated benzoic acids are a well-established motif in medicinal chemistry, and the specific substitution pattern of this compound makes it an intriguing candidate for drug discovery programs. smolecule.com Halogens can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding, and can modulate physicochemical properties such as lipophilicity and metabolic stability.

Structure-Activity Relationship (SAR) Studies of Designed Derivatives

Although specific and detailed Structure-Activity Relationship (SAR) studies for derivatives of this compound are not widely published, the compound serves as a valuable scaffold for generating libraries of compounds for such studies. By systematically modifying the carboxylic acid (e.g., converting it to various amides or esters) and replacing the iodine via cross-coupling reactions, chemists can explore the chemical space around this core structure.

The data from these derivatives can then be used to build SAR models, which correlate specific structural features with biological activity. This information is crucial for the rational design of more potent and selective drug candidates. The unique electronic signature provided by the two fluorine atoms and the methyl group would provide a distinct starting point for SAR explorations compared to less substituted analogues.

Computational Approaches to Ligand Design and Target Interaction Analysis

Computational methods are integral to modern drug discovery. While specific computational studies on this compound derivatives are not readily found in the literature, its structure is well-suited for such analysis. Molecular docking simulations could be employed to predict how derivatives of this compound might bind to the active site of a target protein. smolecule.com

The three-dimensional arrangement of the fluoro, iodo, methyl, and carboxyl groups provides a defined pharmacophore that can be used to search for potential biological targets. Furthermore, quantum chemical calculations could be used to understand the electronic properties of this scaffold and its derivatives, providing insights into their reactivity and potential interactions with biological macromolecules.

Contribution to Materials Science Research

The incorporation of fluorine atoms into organic molecules is a common strategy in materials science to tune electronic properties, thermal stability, and intermolecular interactions. This compound is noted for its potential as a precursor for novel materials with specific electronic characteristics. smolecule.com

The rigid, substituted aromatic core of this molecule can be incorporated into larger systems such as polymers or liquid crystals. The polar functional groups can influence the self-assembly and packing of these materials, which in turn dictates their bulk properties. The presence of the iodo-substituent provides a reactive handle for polymerization reactions or for post-polymerization modification, allowing for the synthesis of highly tailored functional materials. While specific examples of its use in materials science are not prevalent in the literature, the inherent properties of the molecule make it a promising candidate for future research in areas like organic electronics and functional polymers.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on creating more environmentally friendly and efficient ways to synthesize 2,5-Difluoro-4-iodo-3-methylbenzoic acid and its derivatives. This involves moving away from harsh reagents and exploring greener alternatives.

Key areas of development include:

Catalytic Halogenation: The use of transition metal catalysts, such as iridium or palladium complexes, can enable the direct and selective iodination and fluorination of aromatic C-H bonds under milder conditions, improving atom economy. acs.orgrsc.org Iridium-catalyzed methods, for example, have shown promise for the ortho-iodination of benzoic acids without the need for harsh additives. acs.org

Enzymatic Halogenation: Exploring the use of halogenase enzymes offers a highly selective and environmentally benign route for incorporating halogen atoms. dntb.gov.ua These biocatalysts can function under mild conditions and provide selectivities that are difficult to achieve with traditional chemical methods. dntb.gov.ua

Green Oxidants: Replacing traditional oxidants with greener options like hydrogen peroxide or oxygen in oxidative halogenation processes can significantly reduce the environmental impact. mdpi.com These methods often produce water as the only byproduct, aligning with the principles of sustainable chemistry. mdpi.com

Flow Chemistry: Implementing continuous flow synthesis can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Integrating advanced analytical and computational methods will be key to unlocking this knowledge.

Future research in this area will likely involve:

Advanced Mass Spectrometry: Techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are powerful for the selective identification and structural elucidation of organic iodine compounds. acs.orgnih.govbohrium.comresearchgate.net This method can help in identifying the compound and its transformation products in complex mixtures. acs.org

Two-Dimensional (2D) NMR Spectroscopy: For complex molecules where 1D NMR spectra can be overcrowded, 2D NMR techniques such as COSY and HMBC are invaluable for complete structural assignment by revealing proton-proton and proton-carbon correlations through multiple bonds. nih.govresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) studies can provide deep insights into the molecule's electronic structure, vibrational frequencies, and reactivity. nih.govsemanticscholar.orgresearchgate.net These computational models can predict how substituents affect the molecule's properties and help rationalize experimental findings. semanticscholar.orgnih.gov For instance, DFT can be used to calculate heats of formation and ionization energies for fluorinated compounds, providing crucial thermochemical data. pittcon.org

The synergy between these advanced spectroscopic and computational methods will enable a detailed characterization of not just the title compound but also its derivatives and reaction intermediates. mdpi.comjmi.ac.in

Predictive Modeling and Machine Learning Applications in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and drug discovery. These technologies can be applied to this compound to accelerate the design of new compounds with desired properties.

Future directions include:

Property Prediction: Machine learning models can be trained on existing chemical data to predict various properties of new derivatives, including their potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. acs.orgnih.govwikipedia.org This predictive capability helps in prioritizing which compounds to synthesize and test, saving time and resources. researchgate.net

De Novo Design: Generative deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties. nbinno.com

Lead Optimization: AI algorithms can guide the modification of the lead compound to improve its quality and balance multiple properties simultaneously, a process known as multi-parameter optimization. acs.org This is crucial in drug discovery for developing candidates with a higher probability of clinical success. researchgate.net

By leveraging these computational tools, researchers can navigate the vast chemical space more effectively and efficiently design the next generation of functional molecules.

Table 1: Machine Learning Applications in Compound Design

| Application Area | Technique | Potential Impact on this compound Research |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Prediction of biological activity, toxicity, and physicochemical properties of novel derivatives. |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generation of new molecular structures with optimized properties for specific targets. |

| Lead Optimization | Reinforcement Learning, Bayesian Optimization | Systematic modification of the compound to enhance desired characteristics while minimizing undesired ones. |

Exploration of New Reactivity Modes and Catalytic Systems

The multiple functional groups on this compound—the carboxylic acid, the C-F bonds, and the C-I bond—offer numerous possibilities for chemical transformation. Future research will explore novel reactions and catalytic systems to selectively functionalize this molecule.

Key areas for exploration are:

C-I Bond Functionalization: The carbon-iodine bond is the most reactive site for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of substituents to build molecular complexity.

C-F Bond Activation: While challenging, the selective activation of C-F bonds is an emerging area in synthetic chemistry. Developing catalytic systems that can selectively transform the C-F bonds would open up new avenues for creating highly novel fluorinated compounds.

Decarboxylative Reactions: The carboxylic acid group can be used as a directing group for ortho C-H functionalization or can be removed through decarboxylative coupling reactions, providing a route to introduce new functional groups at its position. rsc.org

Hypervalent Iodine Chemistry: The iodine atom can potentially be oxidized to a hypervalent state, enabling unique transformations and reactivities not accessible through standard cross-coupling chemistry.

The strategic manipulation of these reactive sites will allow chemists to use this compound as a versatile building block for a diverse range of complex molecules.

Table 2: Potential Reactivity of Functional Groups

| Functional Group | Type of Reaction | Potential Outcome |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Formation of esters and amides with diverse functionalities. |

| Decarboxylative Coupling | Replacement of the carboxyl group with other fragments (e.g., aryl, alkyl). | |

| Iodo Group | Cross-Coupling (Suzuki, Heck, etc.) | Formation of C-C, C-N, and C-O bonds. |

| Nucleophilic Aromatic Substitution | Replacement of iodine with various nucleophiles. |

| Fluoro Group | C-F Bond Activation | Selective replacement of fluorine, leading to novel structures. |

Interdisciplinary Applications in Emerging Fields of Chemical Science

The unique properties imparted by the fluorine and iodine atoms make this compound and its derivatives attractive candidates for a range of applications in interdisciplinary fields.

Potential future applications include:

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to their ability to enhance properties like metabolic stability and bioavailability. nbinno.com The title compound could serve as a key intermediate for synthesizing new therapeutic agents. Aromatic iodides are also valuable intermediates for drug synthesis. nih.govresearchgate.netmanac-inc.co.jpresearchgate.net

Agrochemicals: The introduction of halogens is a common strategy in the design of modern pesticides and herbicides to improve their efficacy and environmental profile. researchgate.netresearchgate.netnih.gov Derivatives of this compound could be explored for new agrochemical applications.

Materials Science: Fluorine-containing molecules are used to create advanced materials such as high-performance polymers, liquid crystals, and specialty coatings with properties like thermal stability and chemical resistance. nbinno.comman.ac.ukacs.org The functional groups on the benzoic acid could be used to incorporate the molecule into larger polymer structures. researchgate.net

Functionalized Nanoparticles: The carboxylic acid group provides a handle for attaching the molecule to the surface of nanoparticles, creating functionalized materials for applications in catalysis or electronics. nih.govnih.gov

The versatility of this polyhalogenated compound makes it a promising platform for innovation at the intersection of chemistry, biology, and materials science. wikipedia.orgresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.